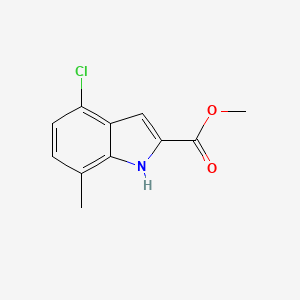
methyl 4-chloro-7-methyl-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloro-7-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of methyl 4-chloro-7-methyl-1H-indole-2-carboxylate typically involves the reaction of 4-chloro-7-methylindole with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
Methyl 4-chloro-7-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
科学的研究の応用
Methyl 4-chloro-7-methyl-1H-indole-2-carboxylate has several scientific research applications:
作用機序
The mechanism of action of methyl 4-chloro-7-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating these targets, leading to various biological responses .
類似化合物との比較
Methyl 4-chloro-7-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate: This compound has a similar structure but with a fluorine atom, which can alter its reactivity and biological activity.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This derivative has different substituents, leading to distinct chemical and biological properties.
生物活性
Methyl 4-chloro-7-methyl-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic potentials, supported by relevant research findings and data.
Overview of Indole Derivatives
Indole derivatives, including this compound, are known for their ability to interact with various biological targets, leading to a range of pharmacological effects. They have been implicated in activities such as:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antiviral
These compounds often modulate enzyme activity and influence cellular signaling pathways, making them valuable in drug design and development.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It may exert its effects through:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation, thereby potentially reducing tumor growth.
- Modulation of Signaling Pathways : It influences cell signaling pathways that regulate apoptosis and cell cycle progression.
- Gene Expression : The compound can alter the expression of genes associated with cell survival and proliferation.
This compound exhibits several biochemical properties that contribute to its biological activity:
| Property | Description |
|---|---|
| Solubility | Moderate solubility in organic solvents, which aids in bioavailability. |
| Stability | Stable under physiological conditions; however, further studies are needed. |
| Interaction | Binds to multiple receptors and enzymes, modulating their activity. |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
-
In vitro Studies : Research shows that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer). The mechanism involves induction of apoptosis via caspase activation and modulation of pro-apoptotic and anti-apoptotic proteins .
Cell Line IC50 (µM) Mechanism MCF-7 15 Caspase activation HCT116 12 DNA intercalation
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens:
- In vitro Testing : Studies indicate effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Comparison with Related Compounds
This compound can be compared with other indole derivatives to assess differences in biological activity:
| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity |
|---|---|---|
| This compound | 15 | Effective |
| Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate | 20 | Moderate |
| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | 10 | Low |
特性
IUPAC Name |
methyl 4-chloro-7-methyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-6-3-4-8(12)7-5-9(11(14)15-2)13-10(6)7/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYUWIHGXZNZPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














